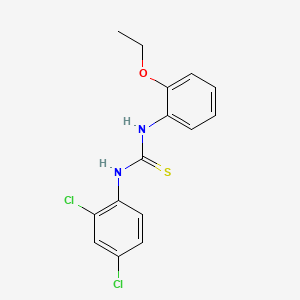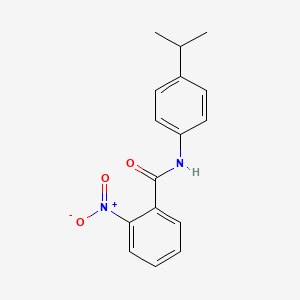![molecular formula C13H11N3O2S B5809446 2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MI-2 and is a potent inhibitor of the Menin-MLL protein-protein interaction, which is involved in the development of leukemia.
Mecanismo De Acción
MI-2 works by inhibiting the Menin-MLL protein-protein interaction, which is involved in the development of leukemia. The compound binds to the Menin protein and prevents it from interacting with the MLL protein, which is necessary for the development of leukemia cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have potent biochemical and physiological effects in various cellular and animal models. The compound has been demonstrated to inhibit the growth and proliferation of leukemia cells, as well as induce their apoptosis. MI-2 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MI-2 is its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction. This makes it a valuable tool for studying the role of this interaction in various disease models. However, one limitation of MI-2 is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on MI-2. Some of these include:
1. Investigating the use of MI-2 in combination with other drugs for the treatment of leukemia and other diseases.
2. Developing more potent and soluble analogs of MI-2 for use in research and potential therapeutic applications.
3. Studying the effects of MI-2 on other protein-protein interactions that may be involved in the development of disease.
4. Investigating the use of MI-2 in animal models of disease to further understand its potential therapeutic applications.
5. Exploring the potential use of MI-2 in the development of new diagnostic tools for the detection of leukemia and other diseases.
In conclusion, MI-2 is a chemical compound that has shown great promise in scientific research for its potential applications in the treatment of leukemia and other diseases. Its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction make it a valuable tool for studying the role of this interaction in disease development. Further research is needed to fully understand the potential applications of MI-2 and to develop more potent and soluble analogs for use in research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MI-2 involves a multi-step process that includes the preparation of the imidazole and isoindole intermediates, followed by their coupling and thiolation. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MI-2 has been used in various scientific research applications, including the study of the Menin-MLL protein-protein interaction and its role in the development of leukemia. The compound has also been investigated for its potential use in cancer therapy, as well as in the treatment of other diseases such as diabetes and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-15-7-6-14-13(15)19-8-16-11(17)9-4-2-3-5-10(9)12(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNHFHPVFJOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)


